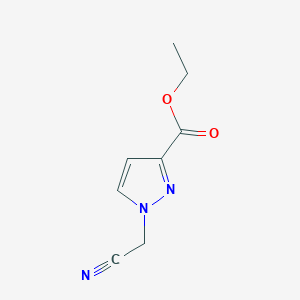

ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(cyanomethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-2-13-8(12)7-3-5-11(10-7)6-4-9/h3,5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGWKXCFPDGXNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities. As a privileged scaffold, it is a key component in a wide array of therapeutic agents, exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate, with its reactive cyanomethyl group and ester moiety, is a valuable building block for the synthesis of more complex pharmaceutical intermediates. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis of this important compound, delving into the mechanistic underpinnings of the reactions and offering practical insights for its successful preparation and characterization.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the core pyrazole ring structure, yielding ethyl 1H-pyrazole-3-carboxylate. This is followed by a selective N-alkylation at the N1 position of the pyrazole ring with a cyanomethylating agent. This strategic approach allows for high yields and straightforward purification of the intermediate and final products.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

The initial step focuses on the preparation of the pyrazole core. While several methods exist for constructing pyrazole rings, a direct and high-yielding approach for the unsubstituted ethyl 1H-pyrazole-3-carboxylate is the Fischer esterification of pyrazole-3-carboxylic acid.

Reaction Mechanism: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In this synthesis, sulfuric acid acts as a proton source, protonating the carbonyl oxygen of pyrazole-3-carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. The subsequent proton transfers and elimination of a water molecule lead to the formation of the ethyl ester.

Caption: Mechanism of Fischer esterification for pyrazole core synthesis.

Experimental Protocol: Ethyl 1H-pyrazole-3-carboxylate

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Pyrazole-3-carboxylic acid | 112.08 | 1.112 g | 10 mmol |

| Ethanol | 46.07 | 50 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 2 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole-3-carboxylic acid (1.112 g, 10 mmol).

-

Add ethanol (50 mL) to the flask and stir the mixture.

-

Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring solution.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford ethyl 1H-pyrazole-3-carboxylate as a solid.

Expected Yield: Approximately 96% (1.350 g).[1]

Part 2: Synthesis of this compound

The second step involves the selective N-alkylation of the synthesized ethyl 1H-pyrazole-3-carboxylate with chloroacetonitrile. The use of a weak base like potassium carbonate is crucial to deprotonate the pyrazole ring nitrogen, facilitating the nucleophilic substitution reaction.

Reaction Mechanism: N-Alkylation

The N-alkylation proceeds via a nucleophilic substitution mechanism. The potassium carbonate acts as a base to deprotonate the N1-H of the pyrazole ring, forming a pyrazolate anion. This anion is a potent nucleophile that attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion and forming the desired C-N bond.

Caption: Mechanism of N-alkylation of the pyrazole ester.

Experimental Protocol: this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Ethyl 1H-pyrazole-3-carboxylate | 140.14 | 1.40 g | 10 mmol |

| Chloroacetonitrile | 75.50 | 0.83 g (0.63 mL) | 11 mmol |

| Potassium Carbonate | 138.21 | 2.07 g | 15 mmol |

| Acetone | 58.08 | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 1H-pyrazole-3-carboxylate (1.40 g, 10 mmol) in acetone (50 mL).

-

Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution.

-

Add chloroacetonitrile (0.83 g, 11 mmol) to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. A similar reaction with bromoacetonitrile proceeds to completion upon heating to reflux for one day.[2]

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield this compound as a solid.

Characterization of the Final Product

This compound

-

CAS Number: 1217863-08-5

-

Molecular Formula: C₈H₉N₃O₂

-

Molecular Weight: 179.18 g/mol

Physicochemical Properties:

-

Appearance: Expected to be a solid at room temperature.

-

Solubility: Soluble in common organic solvents such as acetone, ethyl acetate, and dichloromethane.

Spectroscopic Data (Predicted and based on analogous structures):

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.8-8.0 (s, 1H, pyrazole-H5)

-

δ 6.8-7.0 (s, 1H, pyrazole-H4)

-

δ 5.4-5.6 (s, 2H, N-CH₂-CN)

-

δ 4.3-4.5 (q, J = 7.1 Hz, 2H, -O-CH₂-CH₃)

-

δ 1.3-1.5 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~162 (C=O, ester)

-

δ ~145 (pyrazole C3)

-

δ ~135 (pyrazole C5)

-

δ ~115 (CN)

-

δ ~110 (pyrazole C4)

-

δ ~61 (-O-CH₂)

-

δ ~45 (N-CH₂)

-

δ ~14 (-CH₃)

-

-

Mass Spectrometry (ESI-MS):

-

m/z: 180.07 [M+H]⁺, 202.05 [M+Na]⁺

-

-

IR (KBr, cm⁻¹):

-

~2250 (C≡N stretch)

-

~1720 (C=O stretch, ester)

-

~1550 (C=N stretch, pyrazole ring)

-

Safety and Handling

Personal Protective Equipment (PPE):

-

Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.

-

All manipulations should be performed in a well-ventilated fume hood.

Reagent-Specific Hazards:

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Chloroacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. It is also a lachrymator. Handle in a fume hood with appropriate gloves.

-

Hydrazine (if used as a precursor): Highly toxic and a suspected carcinogen. Handle with extreme caution and appropriate engineering controls.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and efficient method for the preparation of this compound, a versatile intermediate for drug discovery and development. The protocols are based on well-established chemical transformations, ensuring high yields and purity of the final product. The provided mechanistic insights and practical considerations will aid researchers in successfully implementing this synthesis in their laboratories. Further derivatization of the cyanomethyl and ester functionalities of the title compound opens up a vast chemical space for the exploration of novel bioactive molecules, underscoring its importance in the field of medicinal chemistry.

References

-

Xiao, Z., et al. (2008). Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2448. [Link]

Sources

An In-depth Technical Guide to Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, spectral characterization, and potential applications, offering field-proven insights for researchers and developers.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique electronic and steric properties of the pyrazole ring allow for diverse functionalization, making it a versatile building block for novel therapeutic agents and functional materials. This compound, with its reactive cyanomethyl group and ester functionality, serves as a valuable synthon for creating more complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1217863-08-5 | [2] |

| Molecular Formula | C₈H₉N₃O₂ | [2] |

| Molecular Weight | 179.18 g/mol | [3] |

| IUPAC Name | This compound | [2] |

Synthesis and Mechanism

The synthesis of this compound can be logically approached through the N-alkylation of a pyrazole precursor. This method is a common and effective strategy for introducing substituents onto the pyrazole ring.[4][5][6]

Proposed Synthetic Pathway: N-Alkylation

The most direct and plausible route to synthesize the title compound is via the N-alkylation of ethyl 1H-pyrazole-3-carboxylate with a haloacetonitrile, such as 2-bromoacetonitrile or 2-chloroacetonitrile. The reaction proceeds via a nucleophilic substitution mechanism where the pyrazole nitrogen attacks the electrophilic carbon of the haloacetonitrile.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic route via N-alkylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-established procedure for the N-alkylation of pyrazoles and is expected to yield the target compound.[7]

Materials:

-

Ethyl 1H-pyrazole-3-carboxylate

-

2-Bromoacetonitrile (or 2-chloroacetonitrile)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of ethyl 1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromoacetonitrile (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for deprotonating the pyrazole NH, facilitating the nucleophilic attack. Sodium hydride, a stronger base, can be used for less reactive substrates.

-

Solvent: DMF and acetonitrile are polar aprotic solvents that are excellent for SN2 reactions, as they solvate the cation of the base while leaving the anion nucleophile relatively free.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Ethyl group: A triplet around 1.3-1.4 ppm (3H, -CH₃) and a quartet around 4.3-4.4 ppm (2H, -OCH₂-).

-

Cyanomethyl group: A singlet around 5.3-5.5 ppm (2H, -CH₂CN).

-

Pyrazole ring protons: Two doublets in the aromatic region (around 6.8-7.0 ppm and 7.8-8.0 ppm), corresponding to the protons at the C4 and C5 positions of the pyrazole ring.

¹³C NMR Spectroscopy (Predicted)

-

Ethyl group: Signals around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).

-

Cyanomethyl group: A signal for the methylene carbon (-CH₂CN) around 35-40 ppm and the nitrile carbon (-CN) around 115-117 ppm.

-

Pyrazole ring carbons: Signals in the aromatic region, typically between 105 ppm and 145 ppm.

-

Ester carbonyl carbon: A signal around 160-162 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C≡N stretch: A sharp, medium intensity band around 2250 cm⁻¹.

-

C=O stretch (ester): A strong, sharp band around 1720-1730 cm⁻¹.

-

C=N and C=C stretches (pyrazole ring): Bands in the 1500-1600 cm⁻¹ region.

-

C-H stretches: Bands in the 2900-3100 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 179 corresponding to the molecular weight of the compound.

-

Fragmentation: Expect to see fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45), the entire ester group (-COOC₂H₅, m/z = 73), and the cyanomethyl group (-CH₂CN, m/z = 40).

Reactivity and Potential Applications

The bifunctional nature of this compound, possessing both a reactive cyanomethyl group and an ester moiety, makes it a versatile intermediate for further chemical transformations.

Key Reaction Sites

Diagram of Reactive Sites

Caption: Potential sites for chemical modification.

-

Ester Group (Site A): The ethyl ester can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This acid can then be converted to amides, acid chlorides, or other derivatives, allowing for the introduction of a wide range of functional groups.

-

Cyanomethyl Group (Site B): The nitrile functionality is a versatile handle for various transformations. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions to form other heterocyclic rings.

Potential Applications in Drug Discovery and Materials Science

Given the broad spectrum of biological activities associated with pyrazole derivatives, this compound is a promising starting material for the synthesis of novel therapeutic agents.[6][11][12] The introduction of the cyanomethyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Potential areas of application include:

-

Anticancer Agents: The pyrazole scaffold is present in several approved anticancer drugs.[1]

-

Anti-inflammatory Drugs: Many pyrazole derivatives exhibit potent anti-inflammatory activity.

-

Antimicrobial Compounds: The functional groups on this molecule can be modified to target various microbial pathways.

In materials science, the rigid pyrazole core and the potential for derivatization make this compound a candidate for the synthesis of novel organic materials with interesting electronic or photophysical properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of two distinct reactive functional groups provide a platform for the development of a wide array of more complex molecules. For researchers in drug discovery and materials science, this compound offers significant potential for the creation of novel and functional chemical entities. This guide provides a foundational understanding to facilitate its effective use in the laboratory.

References

-

Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (n.d.). Arabian Journal of Chemistry. [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

-

1HNMR δ values for. (n.d.). The Royal Society of Chemistry. [Link]

-

1-(cyanomethyl)-1H-Pyrazole-3-carboxylic acid ethyl ester,1217863-08-5. (n.d.). ChemSrc. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Molecules, 27(11), 3410. [Link]

-

ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179. (n.d.). PubChem. [Link]

-

Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). Mini-Reviews in Medicinal Chemistry, 24(1), 1-2. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 661387. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]

-

ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). ChemSynthesis. [Link]

-

A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. (2021). Biointerface Research in Applied Chemistry, 11(6), 13779-13789. [Link]

-

Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (n.d.). ResearchGate. [Link]

-

Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o103. [Link]

-

This compound. (n.d.). AOBChem. [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

-

Mass spectrum of 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. [Link]

-

H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. (n.d.). ResearchGate. [Link]

- Process for the preparation of a pyrazole derivative. (2011).

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Semantic Scholar. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2023). Molecules, 28(1), 35. [Link]

-

Ethyl 1H-pyrazole-3-carboxylate. (n.d.). Georganics. [Link]

-

Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016). ResearchGate. [Link]

-

Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (n.d.). ResearchGate. [Link]

-

Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl- with Retention Time (RT)= 3.436. (n.d.). ResearchGate. [Link]

-

Ethyl 4-nitro-1H-pyrazole-3-carboxylate. (n.d.). SpectraBase. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. aobchem.com [aobchem.com]

- 3. Ethyl 1H-pyrazole-3-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Ethyl 1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 7147518 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications in drug discovery. A detailed, field-proven protocol for its synthesis via N-alkylation of ethyl 1H-pyrazole-3-carboxylate is presented, along with a thorough characterization of the final compound. This document serves as a practical resource for researchers engaged in the design and synthesis of pyrazole-based compounds for pharmaceutical development.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2] The versatility of the pyrazole ring system allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.

This compound (Figure 1) is a derivative that incorporates a cyanomethyl group at the N1 position and an ethyl carboxylate at the C3 position. These functional groups serve as valuable handles for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic value.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its application in synthesis and drug development. While specific experimental data for this compound is not widely published, its key identifiers are provided in Table 1.

| Property | Value | Source |

| CAS Number | 1217863-08-5 | [3] |

| Molecular Formula | C₈H₉N₃O₂ | [3] |

| Molecular Weight | 179.18 g/mol | [4] |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the N-alkylation of the readily available precursor, ethyl 1H-pyrazole-3-carboxylate. This reaction involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on a cyanomethylating agent.

Retrosynthetic Analysis

A retrosynthetic approach reveals the key disconnection at the N1-cyanomethyl bond, leading back to ethyl 1H-pyrazole-3-carboxylate and a cyanomethyl synthon. A practical synthetic equivalent for the cyanomethyl synthon is an alkyl halide such as chloroacetonitrile or bromoacetonitrile.

Caption: Retrosynthetic analysis for this compound.

Synthesis of the Precursor: Ethyl 1H-pyrazole-3-carboxylate

The starting material, ethyl 1H-pyrazole-3-carboxylate, can be synthesized through several established methods. One common approach is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[5] A more direct method involves the esterification of pyrazole-3-carboxylic acid.

Experimental Protocol: Esterification of Pyrazole-3-carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyrazole-3-carboxylic acid (1.12 g, 10 mmol) in absolute ethanol (50 mL).

-

Acid Catalysis: While stirring, slowly add concentrated sulfuric acid (2 mL) to the solution at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 1H-pyrazole-3-carboxylate.

N-Alkylation to Yield this compound

The N-alkylation of pyrazoles can be achieved under basic conditions to deprotonate the pyrazole nitrogen, creating a potent nucleophile.[6] The choice of base and solvent is critical to ensure high regioselectivity and yield.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of ethyl 1H-pyrazole-3-carboxylate (1.40 g, 10 mmol) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (50 mL), add a base such as potassium carbonate (1.66 g, 12 mmol) or sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12 mmol) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazolate anion.

-

Alkylation: Slowly add chloroacetonitrile (0.83 g, 11 mmol) or bromoacetonitrile (1.32 g, 11 mmol) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the progress by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water (100 mL).

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Sources

- 1. 2059971-00-3|Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aobchem.com [aobchem.com]

- 4. Ethyl 1H-pyrazole-3-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

The Potent and Selective Allosteric Wip1 Phosphatase Inhibitor: A Technical Guide to GSK2830371

GSK2830371 , with a CAS number of 1404456-53-6 , is a potent, selective, and orally bioavailable allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1][2][3] This technical guide provides an in-depth overview of GSK2830371, including its mechanism of action, preclinical pharmacology, and potential therapeutic applications for researchers, scientists, and drug development professionals.

Executive Summary

GSK2830371 distinguishes itself as a highly selective allosteric inhibitor of Wip1 phosphatase, a critical negative regulator of the p53 tumor suppressor pathway.[4] By binding to a unique flap subdomain outside the catalytic site of Wip1, GSK2830371 effectively inhibits its phosphatase activity, leading to the hyperphosphorylation and activation of key proteins in the DNA damage response (DDR) pathway, most notably the tumor suppressor p53.[5] This targeted inhibition has demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical models of various cancers, particularly those with wild-type p53 and amplification of the PPM1D gene. While extensive preclinical data exists, information regarding the clinical trial status of GSK2830371 is not publicly available as of early 2026.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1404456-53-6 | [2][3] |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [3] |

| Molecular Weight | 461.02 g/mol | [3] |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 50 mM). Insoluble in water. | [1][2] |

| Appearance | White to light yellow solid | [6] |

| Storage | Store at -20°C as a solid. | [2] |

Mechanism of Action: Restoring p53 Function through Wip1 Inhibition

The tumor suppressor protein p53 plays a central role in maintaining genomic integrity by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress, such as DNA damage.[4] The activity of p53 is tightly controlled by a number of regulatory proteins, including its primary negative regulator, MDM2, and the serine/threonine phosphatase Wip1.[4]

Wip1, encoded by the PPM1D gene, is often amplified in various human cancers and acts as a negative feedback regulator of the p53 pathway.[5] In response to DNA damage, p53 is activated through phosphorylation at multiple sites, including Serine 15 (Ser15). Activated p53 then transcriptionally upregulates the expression of Wip1. Wip1, in turn, dephosphorylates and inactivates p53 at Ser15, as well as other key upstream kinases in the DDR pathway like ATM and Chk2, effectively dampening the DNA damage response and allowing cells to resume proliferation.[1][7]

GSK2830371 functions as a highly selective allosteric inhibitor of Wip1 with an IC₅₀ of 6 nM in cell-free assays.[1] It binds to a unique "flap" subdomain of Wip1, which is not present in other phosphatases, conferring its high selectivity.[5] This binding event prevents Wip1 from dephosphorylating its substrates. The consequences of Wip1 inhibition by GSK2830371 are multifaceted:

-

Increased Phosphorylation of p53: By inhibiting Wip1, GSK2830371 leads to a sustained phosphorylation of p53 at Ser15, a key activating modification.[1][8]

-

Activation of Upstream Kinases: GSK2830371 treatment results in the increased phosphorylation of other critical DDR proteins that are substrates of Wip1, including ATM (at Ser1981), Chk2 (at Thr68), and γH2AX (at Ser139).[1]

-

Enhanced p53 Stability and Activity: The sustained phosphorylation of p53 leads to its stabilization and accumulation, promoting the transcription of its downstream target genes, such as the cell cycle inhibitor p21.[8]

-

Induction of Apoptosis and Cell Cycle Arrest: The reactivation of the p53 pathway ultimately leads to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[9]

Interestingly, treatment with GSK2830371 has also been shown to induce the degradation of the Wip1 protein itself, further amplifying its effects.[8]

Sources

- 1. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity [mdpi.com]

- 6. 5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide [myskinrecipes.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate (C8H9N3O2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of approved pharmaceuticals.[1][2][3] From the potent anti-inflammatory effects of COX-2 inhibitors like Celecoxib to the targeted anticancer activities of kinase inhibitors, the pyrazole scaffold has proven to be a privileged structure in the design of novel therapeutics.[2][4][5] This guide focuses on a specific, functionalized derivative, ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate, providing a comprehensive overview of its synthesis, characterization, and potential applications in drug development.

Molecular Profile and Physicochemical Properties

This compound is a substituted pyrazole derivative with the molecular formula C8H9N3O2. The strategic incorporation of a cyanomethyl group at the N1 position and an ethyl carboxylate at the C3 position furnishes a molecule with a unique electronic and steric profile, making it an intriguing candidate for further chemical exploration and biological screening.

| Property | Value | Source |

| Molecular Formula | C8H9N3O2 | [6] |

| Molecular Weight | 179.18 g/mol | [6] |

| CAS Number | 1217863-08-5 | [6] |

Synthetic Pathways and Mechanistic Insights

The synthesis of this compound can be logically approached in a two-step sequence: the formation of the core pyrazole ring followed by N-alkylation. This strategy allows for controlled functionalization and purification of the intermediates.

Step 1: Synthesis of the Ethyl 1H-pyrazole-3-carboxylate Core

The construction of the pyrazole ring is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[7][8] A well-established and efficient method involves the reaction of diethyl oxalate with a suitable three-carbon building block, followed by cyclization with hydrazine hydrate.[7]

Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate (General Procedure)

-

Rationale: This procedure, adapted from a known synthesis of similar pyrazole carboxylates, utilizes a Claisen condensation to form a 1,3-dicarbonyl intermediate, which then readily undergoes cyclization with hydrazine to form the thermodynamically stable pyrazole ring.[7]

-

Step 1: Formation of the Dioxo-ester Intermediate: In a suitable flask, sodium ethoxide is prepared by reacting sodium metal with absolute ethanol. To this, a mixture of diethyl oxalate and an appropriate acetophenone derivative is added dropwise with stirring, maintaining the temperature below 30°C. The reaction mixture is stirred for several hours at room temperature to yield the corresponding ethyl 2,4-dioxo-4-phenylbutanoate derivative.

-

Step 2: Cyclization with Hydrazine Hydrate: The intermediate dioxo-ester is suspended in glacial acetic acid. Hydrazine hydrate is then added, and the mixture is heated at 80-90°C for several hours.

-

Work-up and Purification: Upon cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Step 2: N-Alkylation with Chloroacetonitrile

The introduction of the cyanomethyl group at the N1 position of the pyrazole ring is achieved via an N-alkylation reaction. This reaction typically proceeds under basic conditions to deprotonate the pyrazole nitrogen, generating a nucleophilic pyrazolate anion that readily attacks the electrophilic carbon of chloroacetonitrile.[9][10][11]

Experimental Protocol: N-Alkylation of Ethyl 1H-pyrazole-3-carboxylate

-

Rationale: The choice of a suitable base and solvent system is critical for achieving high yields and minimizing side reactions. A common and effective combination is potassium carbonate as the base in a polar aprotic solvent like dimethylformamide (DMF).[11]

-

Procedure: To a solution of ethyl 1H-pyrazole-3-carboxylate in DMF, anhydrous potassium carbonate is added. The mixture is stirred at room temperature for a short period to facilitate the formation of the pyrazolate anion. 2-Chloroacetonitrile is then added dropwise to the suspension.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature or slightly elevated temperature (e.g., 50°C) and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. After completion, the reaction mixture is poured into water and extracted with a suitable organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the cyanomethyl group, and the pyrazole ring.

-

Ethyl group: A triplet around 1.3-1.4 ppm (3H, -CH₃) and a quartet around 4.3-4.4 ppm (2H, -OCH₂-).

-

Cyanomethyl group: A singlet around 5.4-5.6 ppm (2H, -CH₂CN).

-

Pyrazole ring protons: Two doublets in the aromatic region, typically between 6.8-7.0 ppm and 7.8-8.0 ppm, corresponding to the protons at the C4 and C5 positions, respectively.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Ethyl group: Signals around 14-15 ppm (-CH₃) and 60-62 ppm (-OCH₂-).

-

Cyanomethyl group: A signal for the methylene carbon (-CH₂CN) around 38-40 ppm and the nitrile carbon (-CN) around 115-117 ppm.

-

Pyrazole ring carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring, typically in the range of 105-150 ppm.

-

Carboxylate carbon: A signal for the ester carbonyl carbon (-COO-) in the downfield region, around 160-162 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C≡N stretch (nitrile): A sharp, medium intensity band around 2250-2260 cm⁻¹.

-

C=O stretch (ester): A strong, sharp band around 1710-1730 cm⁻¹.

-

C-O stretch (ester): A strong band in the 1200-1300 cm⁻¹ region.

-

C=N and C=C stretches (pyrazole ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H stretches: Bands in the 2900-3100 cm⁻¹ region.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 179, corresponding to the molecular formula C8H9N3O2.

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential as a versatile scaffold for the development of novel therapeutic agents. The broader class of pyrazole derivatives has demonstrated a wide array of pharmacological activities.[3][12]

As a Scaffold for Kinase Inhibitors

The pyrazole ring is a well-established hinge-binding motif in many kinase inhibitors.[13][14][15] The nitrogen atoms of the pyrazole can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The cyanomethyl and ethyl carboxylate groups on the this compound scaffold provide vectors for further chemical modification to target specific pockets within the ATP-binding site of various kinases, potentially leading to the development of selective inhibitors for oncology and other diseases.[13][16]

Caption: Potential interaction of the pyrazole scaffold with a kinase active site.

Anti-inflammatory and Analgesic Agents

Many pyrazole-containing compounds exhibit significant anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][7][17][18][19] The this compound scaffold could be a starting point for the design of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

Anticancer and Antimicrobial Agents

The pyrazole core is present in numerous compounds with demonstrated anticancer and antimicrobial activities.[4][5][20][21][22] The diverse substitution patterns possible on the pyrazole ring allow for the fine-tuning of biological activity against various cancer cell lines and microbial pathogens. This compound can serve as a key intermediate for the synthesis of a library of compounds to be screened for these activities.

Conclusion and Future Directions

This compound is a synthetically accessible and highly functionalized molecule that holds considerable promise as a building block in drug discovery. Its pyrazole core, combined with strategically placed functional groups, provides a versatile platform for the development of novel kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. Further research should focus on the development and validation of a robust synthetic protocol, full spectroscopic characterization of the molecule, and comprehensive biological screening to unlock its full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the ever-expanding role of pyrazole derivatives in modern medicine.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3. (2024). MDPI.

- Review: Anticancer Activity Of Pyrazole. (2021). International Journal of Pharmaceutical Sciences and Research.

- Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. (2022). Semantic Scholar.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2021). PubMed Central.

- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018).

- Process for the preparation of a pyrazole derivative. (2011).

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012). CORE.

- Pyrazoles as anticancer agents: Recent advances. (2021).

- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W

- ethyl 1-(cyanomethyl)

- Ethyl pyrazole-3-carboxyl

- Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2021).

- Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012).

- Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (2001).

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014).

- Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. (2014).

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid

- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Linköping University Electronic Press.

- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). PubMed Central.

- 1HNMR δ values for. (n.d.). The Royal Society of Chemistry.

- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2021).

- Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. (2021). PubMed.

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid

- 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors. (2022).

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022).

- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2019). PubMed Central.

- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook.

- Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole. (n.d.). Benchchem.

- Enzymatic assay results of compounds against kinases. (2018).

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PubMed Central.

- Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. (2009).

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). PubMed Central.

- Chloroacetonitrile. (2011).

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. aobchem.com [aobchem.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. srrjournals.com [srrjournals.com]

- 21. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 22. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Pyrazole-Based Compounds: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile pharmacological activities.[1][2] This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structure-property relationships of pyrazole-based compounds. Moving beyond a mere recitation of techniques, this document delves into the "why" behind the "how," offering field-proven insights into the strategic application of computational chemistry to accelerate discovery and innovation. Herein, we explore the foundational pillars of Density Functional Theory (DFT), molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics (MD) simulations, presenting not just the theory but also actionable, step-by-step protocols to empower your research endeavors.

Introduction: The Privileged Pyrazole Core

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, imparts a unique combination of electronic and steric properties that make it a "privileged scaffold" in drug discovery.[3] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The versatility of the pyrazole ring allows for facile substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2][4] Theoretical studies provide an indispensable toolkit for navigating the vast chemical space of pyrazole derivatives, offering a cost-effective and efficient means to prioritize synthetic efforts and rationalize experimental observations.[5]

Quantum Mechanical Insights: Density Functional Theory (DFT)

DFT has become a workhorse in computational chemistry for its ability to provide detailed insights into the electronic structure and properties of molecules.[6] For pyrazole-based compounds, DFT is instrumental in understanding their intrinsic properties, which in turn govern their reactivity and intermolecular interactions.

The "Why": Causality in DFT Applications

The fundamental premise of applying DFT to pyrazole derivatives is to correlate their electronic structure with their observed chemical behavior and biological activity. Key applications include:

-

Geometry Optimization: Determining the most stable three-dimensional conformation of a pyrazole derivative. This is critical as the molecule's shape dictates its ability to interact with biological targets.

-

Electronic Property Calculation: Quantifying properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[7]

-

Spectroscopic Analysis: Predicting spectroscopic signatures (e.g., IR, NMR) to aid in the characterization of newly synthesized compounds.[8]

-

Tautomeric Stability: Pyrazoles can exist in different tautomeric forms. DFT calculations can reliably predict the relative stabilities of these tautomers, which is essential for understanding their behavior in different environments.[9]

Experimental Protocol: A Self-Validating DFT Workflow

The following protocol outlines a robust and self-validating workflow for performing DFT calculations on a novel pyrazole derivative.

Step 1: Initial Structure Generation

-

Draw the 2D structure of the pyrazole derivative using chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structure to a preliminary 3D conformation using a molecular mechanics force field (e.g., MMFF94).

Step 2: Geometry Optimization

-

Select a DFT functional and basis set. A common and reliable combination for organic molecules is the B3LYP functional with the 6-31G* basis set.[1]

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This process iteratively adjusts the atomic coordinates to minimize the total energy of the system.[10]

Step 3: Frequency Calculation

-

Perform a frequency calculation at the same level of theory as the optimization.[10]

-

Self-Validation Check: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energetic minimum on the potential energy surface. The presence of imaginary frequencies indicates a transition state or a saddle point, requiring further optimization.[10]

Step 4: Single-Point Energy and Electronic Property Calculation

-

With the validated optimized geometry, perform a single-point energy calculation using a higher level of theory (e.g., B3LYP/6-311++G(d,p)) for more accurate electronic properties.[9]

-

From this calculation, extract key electronic descriptors such as HOMO-LUMO energies, dipole moment, and Mulliken atomic charges.[6]

Step 5: Analysis of Results

-

Visualize the HOMO and LUMO to understand the regions of the molecule involved in electron donation and acceptance.

-

Analyze the calculated properties to predict the molecule's reactivity, stability, and potential for intermolecular interactions.

Data Presentation: Relative Energetics of Pyrazole Tautomers

Computational studies have consistently shown that the aromaticity of the pyrazole ring is a dominant factor in determining isomer stability.[9]

| Pyrazole Tautomer | Description | Relative Energy (kJ/mol) |

| 1H-pyrazole | Aromatic, NH group in the ring | 0.00 (Reference)[9] |

| 3H-pyrazole | Non-aromatic, CH2 group adjacent to a nitrogen atom | ~100[9] |

| 4H-pyrazole | Non-aromatic, CH2 group in the ring | >100[9] |

Note: The substantial energy gap indicates that 1H-pyrazole is the overwhelmingly predominant tautomer under typical conditions.[9]

Visualization: DFT Workflow Diagram

Caption: A generalized workflow for DFT calculations on pyrazole derivatives.

Predicting Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] In the context of pyrazole-based drug discovery, it is primarily used to predict the binding mode and affinity of a pyrazole derivative (ligand) to a biological target (e.g., a protein receptor).[13]

The "Why": Causality in Molecular Docking

The rationale behind molecular docking is to simulate the molecular recognition process and identify plausible binding poses of a ligand within the active site of a protein. This allows researchers to:

-

Screen Virtual Libraries: Rapidly evaluate large libraries of pyrazole derivatives for their potential to bind to a specific target, thus prioritizing compounds for synthesis and biological testing.[11]

-

Elucidate Binding Mechanisms: Understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the ligand-protein complex.[13][14]

-

Guide Lead Optimization: Suggest modifications to the pyrazole scaffold that could enhance binding affinity and selectivity.[15]

Experimental Protocol: A Self-Validating Molecular Docking Workflow

This protocol provides a step-by-step guide for performing a molecular docking study using common software tools.

Step 1: Protein Preparation

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[2]

-

Remove water molecules, co-factors, and any existing ligands from the protein structure.[11]

-

Add polar hydrogen atoms and assign atomic charges (e.g., Kollman charges).[16]

-

Self-Validation Check: Ensure that the protonation states of key amino acid residues in the active site are appropriate for the physiological pH.

Step 2: Ligand Preparation

-

Generate the 3D structure of the pyrazole derivative (as described in the DFT protocol).

-

Assign atomic charges (e.g., Gasteiger charges) and define rotatable bonds.[16]

Step 3: Grid Generation

-

Define the docking search space by creating a grid box that encompasses the active site of the protein. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.[16]

Step 4: Docking Simulation

-

Use a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the grid box.[16]

-

The docking program will score the different poses based on a scoring function that estimates the binding affinity.

Step 5: Analysis of Results

-

Analyze the docking results to identify the most favorable binding pose, which is typically the one with the lowest binding energy.[11]

-

Visualize the predicted binding mode to identify key interactions between the ligand and the protein.

-

Self-Validation Check: Compare the docked pose of a known inhibitor (if available) with its co-crystallized conformation to validate the docking protocol. The Root Mean Square Deviation (RMSD) between the two poses should ideally be less than 2.0 Å.

Data Presentation: Docking Scores of Pyrazole Derivatives

The following table provides an example of how to present docking results for a series of pyrazole derivatives against a specific protein target.

| Compound ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Key Interacting Residues |

| Pyrazole-A | -10.09 | 0.15 | TYR503, LYS486, ASP610 |

| Pyrazole-B | -8.57 | 1.23 | TYR503, LYS486 |

| Pyrazole-C | -10.35 | 0.11 | TYR503, LYS486, ASP610, GLU484 |

Data adapted from a study on pyrazole derivatives as potential kinase inhibitors.[11]

Visualization: Molecular Docking Workflow Diagram

Caption: A workflow for the development and validation of a QSAR model.

Simulating Dynamics: Molecular Dynamics (MD)

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and biological systems at an atomic level. [4]For pyrazole-based compounds, MD simulations are invaluable for understanding the dynamic nature of their interactions with biological targets and for assessing the stability of ligand-protein complexes.

The "Why": Causality in MD Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, MD simulations offer a dynamic view, allowing researchers to:

-

Assess Binding Stability: Evaluate the stability of the docked pose over time. A stable binding mode is characterized by small fluctuations in the ligand's position and conformation within the active site. [13]* Characterize Conformational Changes: Observe how the binding of a pyrazole derivative may induce conformational changes in the target protein, which can be crucial for its biological function.

-

Calculate Binding Free Energies: Employ more advanced techniques like MM/PBSA or MM/GBSA to calculate the binding free energy of a ligand-protein complex, providing a more accurate estimate of binding affinity than docking scores alone.

Experimental Protocol: A Self-Validating MD Simulation Workflow

This protocol outlines the general steps for performing an MD simulation of a protein-pyrazole complex.

Step 1: System Preparation

-

Start with the docked complex of the protein and the pyrazole derivative obtained from molecular docking.

-

Solvate the system by placing it in a box of water molecules.

-

Add counter-ions to neutralize the system.

Step 2: Minimization

-

Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

Step 3: Equilibration

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at that temperature and pressure (NVT and NPT ensembles).

-

Self-Validation Check: Monitor the temperature, pressure, and density of the system to ensure they have reached a stable equilibrium.

Step 4: Production Run

-

Run the simulation for a desired length of time (typically tens to hundreds of nanoseconds) to generate a trajectory of the system's atomic motions.

Step 5: Trajectory Analysis

-

Analyze the trajectory to calculate various properties, such as the Root Mean Square Deviation (RMSD) of the ligand and protein, the Root Mean Square Fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds between the ligand and the protein over time.

-

Self-Validation Check: The RMSD of the ligand should remain relatively stable after an initial equilibration period, indicating a stable binding mode.

Data Presentation: MD Simulation Analysis

The following table summarizes key metrics often extracted from an MD simulation trajectory.

| Metric | Description | Interpretation |

| Ligand RMSD | Root Mean Square Deviation of the ligand's atomic positions from the initial docked pose. | A low and stable RMSD suggests a stable binding mode. |

| Protein RMSF | Root Mean Square Fluctuation of individual protein residues. | High RMSF values indicate flexible regions of the protein. |

| Hydrogen Bonds | The number of hydrogen bonds between the ligand and protein over time. | A consistent number of hydrogen bonds indicates stable interactions. |

Visualization: MD Simulation Workflow Diagram

Caption: A general workflow for performing MD simulations of protein-ligand complexes.

Conclusion: An Integrated Computational Approach

The theoretical methods outlined in this guide—DFT, molecular docking, QSAR, and MD simulations—are not isolated techniques but rather a synergistic suite of tools. An integrated computational approach, where the insights from one method inform the application of another, provides a powerful strategy for accelerating the discovery and development of novel pyrazole-based compounds. By embracing these computational methodologies, researchers can navigate the complexities of molecular design with greater confidence and efficiency, ultimately unlocking the full therapeutic and technological potential of the versatile pyrazole scaffold.

References

- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024-03-06).

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). MDPI. Available from: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025-03-20). ACS Omega. Available from: [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024-06-13). National Institutes of Health. Available from: [Link]

-

Synthesis and DFT calculation of novel pyrazole derivatives. (2021-09-23). AIP Conference Proceedings. Available from: [Link]

-

(PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2025-08-10). Available from: [Link]

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014-07-22). National Institutes of Health. Available from: [Link]

-

Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025-08-06). ResearchGate. Available from: [Link]

-

Modeling the structure and reactivity landscapes of a pyrazole-ammonium ionic derivative using wavefunction-dependent characteristics and screening for potential anti-inflammatory activity. (Unknown). Taylor & Francis Online. Available from: [Link]

-

Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (Unknown). National Institutes of Health. Available from: [Link]

-

Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. (2022-06-07). PubMed. Available from: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024-12-10). National Institutes of Health. Available from: [Link]

-

Perspective: The potential of pyrazole-based compounds in medicine. (2025-08-09). ResearchGate. Available from: [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (Unknown). MDPI. Available from: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (Unknown). Frontiers. Available from: [Link]

-

(PDF) Synthesis, evaluation, molecular dynamics simulation and targets identification of novel pyrazole-containing imide derivatives. (2020-03-31). ResearchGate. Available from: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021-05-10). National Institutes of Health. Available from: [Link]

-

Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022-01-23). Available from: [Link]

-

(PDF) 2D and 3D-QSAR Modeling of 1H‑Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. (2023-01-08). ResearchGate. Available from: [Link]

-

Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. (2026-01-16). Inorganic Chemistry. Available from: [Link]

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2025-08-10). ResearchGate. Available from: [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (Unknown). National Institutes of Health. Available from: [Link]

-

Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (Unknown). National Institutes of Health. Available from: [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026-01-08). ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]

- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. youtube.com [youtube.com]

- 13. elearning.uniroma1.it [elearning.uniroma1.it]

- 14. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Significance of Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2] This versatility has led to the development of numerous pyrazole-containing drugs. The subject of this guide, this compound (CAS No: 1217863-08-5, Molecular Formula: C₈H₉N₃O₂), is a key building block for the synthesis of novel therapeutic agents.[3] Its trifunctional nature—possessing a reactive cyanomethyl group, a versatile ester, and a pyrazole core—offers multiple avenues for structural modification and the generation of diverse chemical libraries for drug screening. This guide provides a detailed overview of its synthesis, chemical characteristics, and potential applications, with a focus on leveraging its unique structure for the development of next-generation therapeutics.

Synthesis of this compound and its Analogs

General Synthetic Approach: Knorr Pyrazole Synthesis

A plausible and widely used method for constructing the pyrazole-3-carboxylate core is the Knorr pyrazole synthesis. This typically involves the reaction of a β-ketoester with a hydrazine. For the synthesis of the title compound, a key precursor would be a β-ketoester bearing a cyanomethyl group.

Caption: General workflow for the Knorr synthesis of this compound.

Illustrative Step-by-Step Protocol for a Related Pyrazole-3-carboxylate

The following protocol for the synthesis of a generic ethyl 5-(substituted)-1H-pyrazole-3-carboxylate provides a practical framework that can be adapted for the synthesis of the title compound.[4]

Step 1: Formation of the β-Dioxo Ester Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.

-

To this solution, add a mixture of diethyl oxalate and a ketone (in the case of the title compound, a ketone with a cyanomethyl group would be required) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the intermediate ethyl-2,4-dioxo-butanoate derivative can be isolated.

Step 2: Cyclization to the Pyrazole Ring

-

Prepare a suspension of the intermediate dioxo-ester in a suitable solvent such as glacial acetic acid.

-

Add hydrazine hydrate to the suspension and reflux the mixture for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three key functional groups: the pyrazole ring, the ethyl ester, and the cyanomethyl group.

Reactivity of the Pyrazole Ring

The pyrazole ring is aromatic and generally stable to oxidation.[1] The nitrogen atom at the 1-position can be alkylated or acylated under basic conditions. Electrophilic substitution, such as halogenation or nitration, typically occurs at the C4 position.[1]

Reactions of the Ethyl Ester Group

The ethyl ester at the C3 position is a versatile handle for further derivatization.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be coupled with various amines to form a diverse library of pyrazole-3-carboxamides, a class of compounds with significant biological activity.[5][6]

-

Amidation: Direct conversion of the ester to an amide can also be achieved by heating with an amine, sometimes in the presence of a catalyst.

Reactivity of the Cyanomethyl Group

The cyanomethyl group at the N1 position is a particularly interesting feature for chemical modification.

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide.

-

Reduction: The nitrile can be reduced to an amine, providing a point for further functionalization.

-

Cyclization Reactions: The active methylene group adjacent to the nitrile is nucleophilic and can participate in various condensation and cyclization reactions to form fused heterocyclic systems. For instance, related 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile has been shown to react with various electrophiles to generate complex heterocyclic structures.[7][8][9]

Caption: Potential reaction pathways for the derivatization of this compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Signals for the ethyl group (a quartet around 4.3 ppm for -OCH₂- and a triplet around 1.3 ppm for -CH₃).- A singlet for the cyanomethyl protons (-CH₂CN) likely in the range of 5.0-5.5 ppm.- Two distinct signals for the pyrazole ring protons (C4-H and C5-H), expected to be singlets or doublets depending on coupling, in the aromatic region (around 7.0-8.5 ppm).- A broad singlet for the pyrazole N-H if tautomerism occurs, although the N1-substitution should prevent this. |